

Advanced Characterization and Reactivity Profile of Brominated Cyclohexanes

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Compound of Interest

Compound Name: Cyclohexane, [1-(bromomethyl)propyl]-
Cat. No.: B13157760

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Executive Summary

Brominated cyclohexane derivatives represent a critical class of halogenated alicyclic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals (e.g., mucolytics, anticholinergics) and as model systems for conformational analysis. This technical guide provides a rigorous examination of the physical properties, stereochemical dynamics, and reactivity profiles of Bromocyclohexane and trans-1,2-Dibromocyclohexane.

Distinct from simple aliphatic halides, these compounds exhibit complex behavior governed by the cyclohexane chair conformation.^[1] This guide synthesizes thermodynamic data with mechanistic insights, offering researchers a self-validating framework for handling and utilizing these reagents in high-precision organic synthesis.

Part 1: Physical Properties Matrix

The following data consolidates experimental values for the two primary brominated cyclohexane variants. Note the significant density increase and the specific boiling point conditions for the di-bromo derivative.

Property	Bromocyclohexane (Mono)	trans-1,2-Dibromocyclohexane
CAS Number	108-85-0	7429-37-0
Molecular Formula		
Molecular Weight	163.06 g/mol	241.95 g/mol
Physical State	Colorless to pale yellow liquid	Pale yellow liquid
Density ()	1.324 g/mL	1.784 g/mL
Boiling Point	166–167 °C (760 mmHg)	145 °C (100 mmHg)
Refractive Index ()	1.495	1.552
Solubility	Miscible in ethanol, ether, benzene; Insoluble in water	Soluble in organic solvents; Insoluble in water

Part 2: Stereochemical Dynamics & Conformational Analysis

Understanding the reactivity of brominated cyclohexanes requires a deep dive into their conformational equilibrium. Unlike planar systems, the reactivity is dictated by the specific orientation (axial vs. equatorial) of the bromine substituent.

Monobromocyclohexane: The A-Value

In bromocyclohexane, the bromine atom oscillates between the equatorial and axial positions via a ring-flip mechanism.

- **Equatorial Preference:** The bromine atom prefers the equatorial position to minimize 1,3-diaxial steric interactions with hydrogen atoms.
- **A-Value:** The Gibbs free energy difference (

) is approximately 0.38 – 0.43 kcal/mol favoring the equatorial conformer.[2]

- Equilibrium Ratio: At 298 K, this corresponds to a distribution of roughly 72% Equatorial : 28% Axial.

trans-1,2-Dibromocyclohexane: The Dipole Anomaly

A critical counter-intuitive phenomenon occurs in the trans-1,2-isomer. While steric theory suggests the diequatorial conformer should be stable, dipole-dipole repulsion often reverses this.

- Non-Polar Solvents (

, Gas Phase): The diaxial conformer is favored (

to

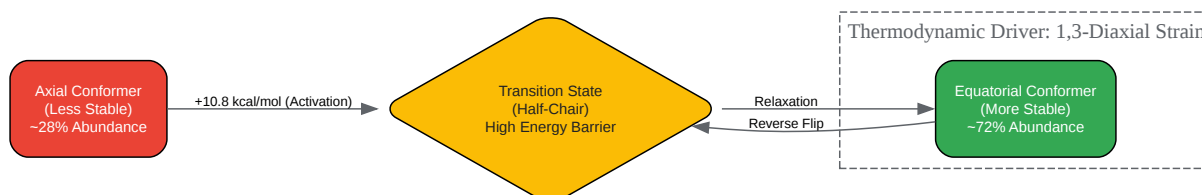
kcal/mol) because the C-Br dipoles are anti-parallel, canceling each other out.

- Polar Solvents (DMSO): The high dielectric constant stabilizes the dipoles, shifting the equilibrium toward the diequatorial form (

kcal/mol).

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barrier and equilibrium states for the ring flip of bromocyclohexane.



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Figure 1: Energy profile of the cyclohexane ring flip. The equatorial conformer is thermodynamically favored due to the A-value of Bromine (0.43 kcal/mol).[2]

Part 3: Chemical Reactivity Profile

E2 Elimination: The Stereoelectronic Requirement

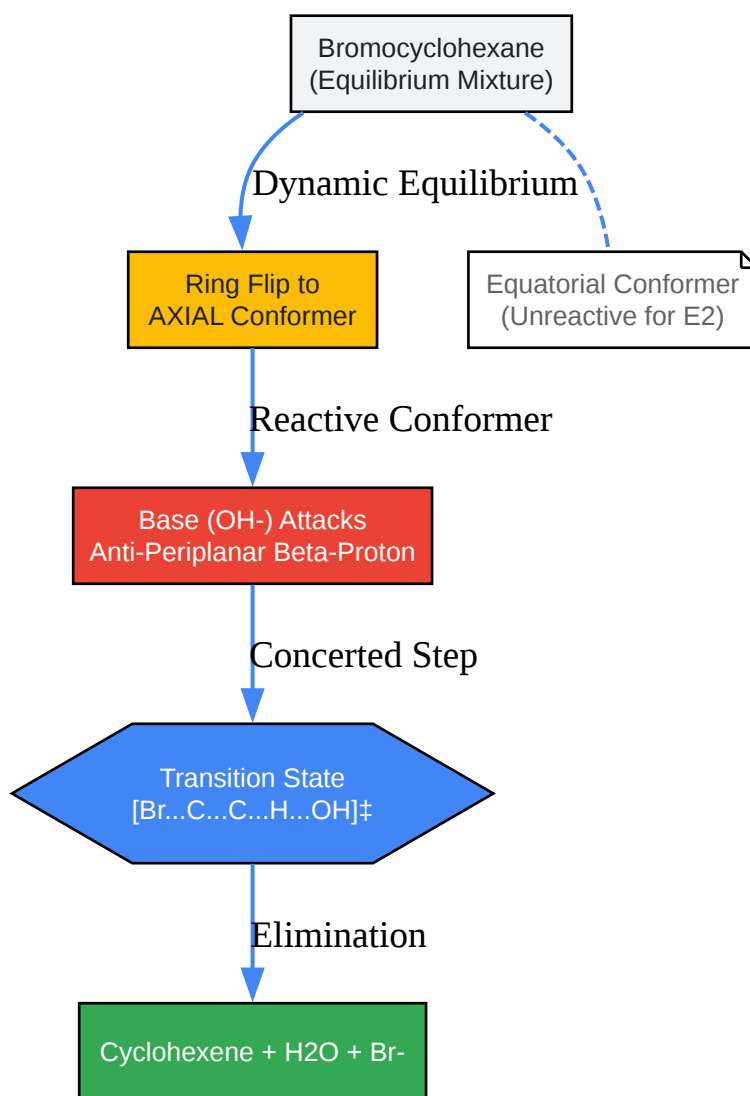
The most critical reaction for bromocyclohexane is the base-promoted dehydrohalogenation (E2 elimination) to form cyclohexene.

- Mechanism: Concerted bimolecular elimination.
- Constraint: The C-H bond and C-Br bond must be anti-periplanar (180° dihedral angle).
- Implication: Elimination can only occur from the axial conformer. Even though the equatorial conformer is the major species (72%), it is chemically inert toward E2 elimination until it flips to the axial form. This is a classic example of the Curtin-Hammett principle where the product ratio is determined by the transition state energy, not the ground state population.

Nucleophilic Substitution ()

- Kinetics: Slow. The secondary carbon and the ring structure imposes steric hindrance to the backside attack required for
.
- Outcome: Strong nucleophiles often favor elimination (E2) over substitution due to this steric drag.

Visualization: E2 Reaction Mechanism



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Figure 2: Mechanistic pathway for E2 elimination. Note that the reaction proceeds exclusively through the higher-energy axial conformer.

Part 4: Synthesis Protocols

Protocol A: Synthesis from Cyclohexanol (Ionic Pathway)

This method is preferred for high-purity laboratory synthesis.

- Reagents: Cyclohexanol (0.1 mol), 48% Hydrobromic Acid (HBr), Sulfuric Acid (

).

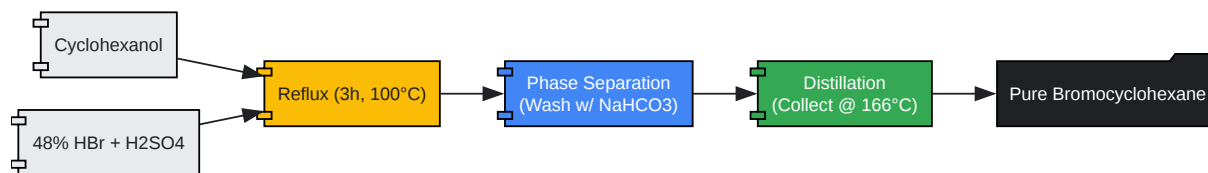
- Setup: Round-bottom flask with reflux condenser.
- Procedure:
 - Mix cyclohexanol and HBr.
 - Slowly add conc. (catalyst/dehydrating agent) while cooling.
 - Reflux for 3-4 hours at 90-100°C.
 - Workup: Dilute with water, separate the organic layer. Wash with (to remove acid) and water.
 - Purification: Dry over anhydrous and distill. Collect fraction at 166-167°C.[3]

Protocol B: Radical Bromination (Wohl-Ziegler)

Used for functionalizing cyclohexane directly.

- Reagents: Cyclohexane, N-Bromosuccinimide (NBS), AIBN (Initiator), (solvent).
- Mechanism: Free radical chain reaction.
- Note: Less selective; may produce polybrominated byproducts if stoichiometry is not strictly controlled.

Visualization: Synthesis Workflow



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Figure 3: Standard laboratory workflow for the conversion of cyclohexanol to bromocyclohexane.

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